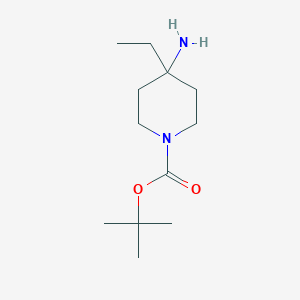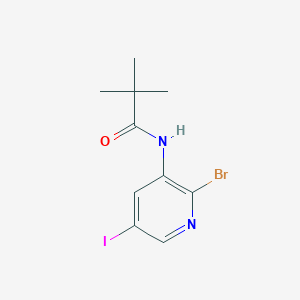![molecular formula C11H8N2O2 B1521450 [2,3'-Bipyridine]-6-carboxylic acid CAS No. 1211540-72-5](/img/structure/B1521450.png)
[2,3'-Bipyridine]-6-carboxylic acid
Overview
Description
“[2,3’-Bipyridine]-6-carboxylic acid” is a compound that belongs to the bipyridine family . Bipyridines are important structural motifs found in numerous bioactive molecules . They are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
The synthesis of bipyridine derivatives has been a topic of interest in recent years . A study reported the synthesis of mononuclear mixed ligand complexes using a furfural-type imine ligand and 2,2’-bipyridine . The ligand acted as a neutral ONNO tetradentate, and the co-ligand acted as a neutral NN bidentate . The coordination of the ligands with the metal ions in a molar ratio of 1:1:1 led to the formation of an octahedral geometry around the metal ions .
Molecular Structure Analysis
The molecular structure of bipyridine compounds is characterized by two pyridine moieties linked by a bond between positions C-2 and C-2’ . The structure of the complexes was interpreted by different spectroscopic techniques such as MS, IR, 1 H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .
Scientific Research Applications
Copper(I) Complexes in Solar Cells
- Solar Energy: Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including [2,3'-Bipyridine]-6-carboxylic acid derivatives, have been developed for use in copper-based dye-sensitized solar cells (DSCs). These complexes play a critical role in the efficient conversion of solar energy to electrical energy in these cells (Constable et al., 2009).
Lanthanide(III) Complexation
- Ligand Synthesis: Synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, which is structurally similar to this compound, has been described. These ligands are particularly suitable for complexation with lanthanide(III) cations (Charbonnière et al., 2001).
Photophysical Studies of Organic-Soluble Lanthanide Complexes
- Photophysical Properties: this compound derivatives have been used to prepare neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. The study of their photophysical properties is significant for applications in optical materials and sensors (Krinochkin et al., 2019).
Coordination Behavior and Network Formation
- Metal-Organic Frameworks (MOFs): The coordination behavior and network formation using 4,4′,6,6′-tetracarboxy-2,2′-bipyridine and 4,4′-dicarboxy-2,2′-bipyridine ligands with rare and alkaline earth metals have been investigated. These studies are relevant to the development of advanced materials for catalysis, gas storage, and separation processes (Kelly et al., 2008).
Ruthenium(II) Bipyridine Complexes
- Electrochemical and Cytotoxicity Investigation: Ruthenium(II) bipyridine complexes incorporating 2,2′-bipyridine-6-carboxylic acid derivatives have been synthesized and characterized. Their electrochemical properties and cytotoxicity against various cancer cell lines are of interest for potential applications in cancer therapy and drug design (Baroud et al., 2017).
Hydrogen Sulfide Capture
- Environmental Applications: The use of 2,2′-Bipyridine-5,5′-dicarboxylic acid in the synthesis of a zirconium-based MOF for hydrogen sulfide capture showcases its potential in environmental remediation and air purification (Nickerl et al., 2014).
Properties
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWAIVHNHCTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668440 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
| Record name | [2,3'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


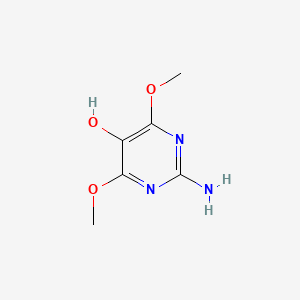

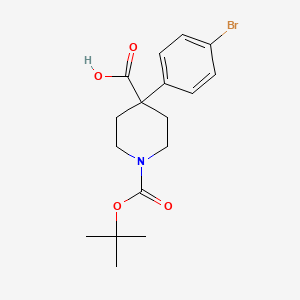

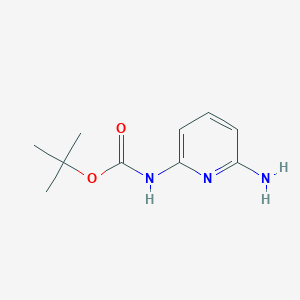
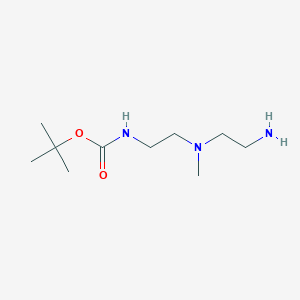
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)



